N-(2-methoxyphenyl)-N'-[1-(2-pyridinyl)ethyl]urea
Description
N-(2-methoxyphenyl)-N'-[1-(2-pyridinyl)ethyl]urea is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure analysis, chemical reactions and properties, as well as its physical and chemical properties analysis. The compound is of interest due to its unique structural characteristics and potential applications in various fields of chemistry and materials science.
Synthesis Analysis
Research on similar urea compounds indicates a variety of synthesis methods, including directed lithiation and reactions with various electrophiles to produce substituted products with high yields (Smith et al., 2013). Another method involves the Lossen rearrangement, allowing for single-pot, racemization-free synthesis from carboxylic acids (Thalluri et al., 2014).
Molecular Structure Analysis
Studies of related compounds reveal insights into molecular structures, showing that simple molecules can form highly complicated solid-state structures with unique intermolecular interactions (Kumar et al., 2000). The association studies of N-(pyridin-2-yl),N'-substituted ureas further illustrate the impact of substituent effects on complex formation (Ośmiałowski et al., 2013).
Chemical Reactions and Properties
The reactivity of this compound derivatives with various electrophiles and nucleophiles has been explored, highlighting the compound's versatility in forming diverse chemical structures with potential for further functionalization and application (Belzile et al., 2014).
Physical Properties Analysis
The compound's physical properties, such as solubility, melting point, and crystallinity, can be inferred from related studies. For instance, compounds with similar structures have been synthesized with high water solubility, indicating the potential for good bioavailability and pharmaceutical applications (Wang et al., 2015).
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-pyridin-2-ylethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11(12-7-5-6-10-16-12)17-15(19)18-13-8-3-4-9-14(13)20-2/h3-11H,1-2H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUIMPYQCJKBGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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